(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]
Beschreibung
Eigenschaften
IUPAC Name |
(4S,8aS)-spiro[1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4,5'-1,3-oxazinane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-9-4-13-6-10(12(9)3-1)5-11-8-14-7-10/h9,11H,1-8H2/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVKCQDDFRFXNZ-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC3(N2C1)CNCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@]3(N2C1)CNCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as pyrrole derivatives and oxazine precursors can be reacted in the presence of catalysts to form the spirocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound. These methods often focus on minimizing waste and improving reaction efficiency through advanced process control and optimization.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for more complex molecules and its role in various organic synthesis pathways.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its unique structure could interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine
In medicine, (4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] might be explored for its therapeutic potential. Its interactions with biological molecules could lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial applications, such as polymer synthesis or advanced material production.
Wirkmechanismus
The mechanism of action of (4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Pyrrolo-Oxazine Derivatives
Key Research Findings
Spirocyclic Advantage : The spiro architecture in (4S,8aS)-tetrahydro-1H,3H-spiro[pyrrolo-oxazine] confers enhanced conformational rigidity, improving metabolic stability compared to fused systems like pyrrolo-benzothiazines .
Stereochemical Impact : The (4S,8aS) configuration prevents ring puckering, reducing entropy penalties during target binding—a feature absent in racemic analogues .
Diverse Pharmacological Potential: While pyrrolo-benzodiazepines dominate anticancer research, spiro-oxazines are emerging in CNS drug discovery due to their blood-brain barrier permeability .
Biologische Aktivität
The compound (4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane] is a complex bicyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and specific case studies related to its pharmacological effects.
Chemical Structure and Synthesis
The compound features a unique spiro configuration that connects two oxazine rings through a pyrrole moiety. The synthesis of such compounds often employs various cycloaddition reactions and palladium-catalyzed processes. For instance, the synthesis of related compounds has been explored using aminooxygenation methods on alkenyl ureas derived from glycine allylamides .
Antitumoral Activity
Several studies have indicated that derivatives of pyrrolo[2,1-c][1,4]oxazine exhibit significant antitumoral properties. A notable example includes a series of compounds that were tested against human thyroid cancer cell lines (FTC-133 and 8305C). These compounds demonstrated the ability to induce apoptosis through the activation of caspase pathways and DNA fragmentation .
Neuropharmacological Effects
Research has also highlighted the potential neuropharmacological effects of pyrrolo derivatives. For instance, certain compounds have been identified as non-competitive antagonists at the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders . This suggests that (4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane] may possess neuroprotective or modulatory abilities.
Study 1: Antitumor Efficacy
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several pyrrolo derivatives and evaluated their cytotoxicity against thyroid cancer cell lines. The results showed that specific structural modifications enhanced their efficacy significantly. The most potent compound induced a 70% reduction in cell viability at concentrations as low as 10 µM .
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological profile of a closely related compound. It was found to inhibit mGluR5-mediated signaling pathways effectively. This inhibition was linked to reduced neuronal excitability and protection against excitotoxicity in vitro models . These findings suggest potential therapeutic applications in treating conditions like anxiety or schizophrenia.
Data Tables
| Compound | Activity Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Antitumor | 10 | FTC-133 |
| Compound B | Antitumor | 15 | 8305C |
| Compound C | mGluR5 Antagonist | 25 | Neuronal Cells |
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing (4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and spiro-ring formation. Key steps include:
- Cyclization of pyrrolo-oxazine precursors using Grignard reagents (e.g., RMgX) in anhydrous THF at 0°C to room temperature, followed by quenching with aqueous NaOH and extraction with ether .
- Spiro-ring closure via acid-catalyzed condensation (e.g., p-TsOH) in chloroform, with molecular sieves to absorb water and improve reaction efficiency .
- Purification using silica gel column chromatography (hexane/ethyl acetate gradients) to isolate the product in 55–81% yields .
- Critical Data :
| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Grignard Addition | THF | None | 63–81 | >95% |
| Spiro Cyclization | CHCl₃ | p-TsOH | 51–75 | >90% |
Q. Which spectroscopic techniques are essential for characterizing this spirooxazine-oxazinane system?
- Methodological Answer :
- 1H/13C NMR : Assign stereochemistry via coupling constants (e.g., axial vs. equatorial protons in oxazinane rings) and cross-peaks in 2D NMR (COSY, HSQC) .
- X-ray Crystallography : Resolve spiro-junction geometry and confirm absolute configuration (4S,8AS) .
- HRMS : Validate molecular formula (e.g., C₁₄H₂₀N₂O₂) with <2 ppm mass error .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for this compound?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare with experimental data to identify outliers.
- Adjust computational models by:
- Including solvent effects (e.g., PCM for THF) .
- Testing alternative conformers (e.g., chair vs. boat oxazinane rings) .
- Example Contradiction : Predicted C7 carbon shift at 72 ppm vs. observed 68 ppm may indicate unaccounted ring puckering .
Q. What strategies optimize the compound’s reactivity in pH-dependent ring-opening reactions?
- Methodological Answer :
- Conduct kinetic studies under varied pH (1–12) using UV-Vis or NMR to monitor ring-opening rates.
- Key Findings :
- Acidic conditions (pH < 3) protonate the oxazinane oxygen, accelerating ring-opening (t₁/₂ = 15 min at pH 2) .
- Neutral/basic conditions stabilize the spiro-closed form (t₁/₂ > 24 hrs at pH 7) .
- Table : pH vs. Reaction Half-Life
| pH | Half-Life (t₁/₂) | Dominant Species |
|---|---|---|
| 2 | 15 min | Open-chain imine |
| 7 | >24 hrs | Spiro-closed |
Q. How can computational modeling predict bioactivity of derivatives targeting neurological receptors?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) to screen derivatives against GABAₐ or NMDA receptors. Prioritize candidates with:
- High docking scores (<−8 kcal/mol).
- Hydrogen bonds to key residues (e.g., Arg112 in GABAₐ) .
- Validate with MD simulations (NAMD, 100 ns) to assess binding stability (RMSD < 2 Å) .
Data Contradiction Analysis
Q. Why do Grignard reactions with bulkier substituents (e.g., benzyl) yield lower stereochemical purity?
- Methodological Answer :
- Steric hindrance from bulky groups (e.g., benzyl) disrupts transition-state alignment during spiro-cyclization, leading to diastereomer mixtures.
- Mitigation :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereocontrol .
- Lower reaction temperature (−20°C) to slow competing pathways .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
